Butoctamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory Effects:

Some research suggests Butoctamide might possess anti-inflammatory properties. Studies have investigated its effects on conditions like psoriasis, a chronic inflammatory skin disease []. In these studies, Butoctamide demonstrated potential for reducing inflammation and improving symptoms, although further research is needed to confirm its efficacy and establish a safe dosage for therapeutic use [].

Cancer Research:

Butoctamide has been explored for its potential role in cancer research. Studies have investigated its effects on cell proliferation and differentiation in some cancer cell lines []. The findings suggest Butoctamide might influence cancer cell behavior, but more research is needed to understand its mechanisms and potential therapeutic applications [].

Neuroprotective Properties:

Some scientific studies have explored the potential neuroprotective properties of Butoctamide. Research suggests it might offer protection against neuronal damage caused by glutamate, a neurotransmitter involved in various brain functions []. This neuroprotective effect has potential implications for neurodegenerative diseases like Alzheimer's and Parkinson's, but further research is necessary to determine its effectiveness in these contexts [].

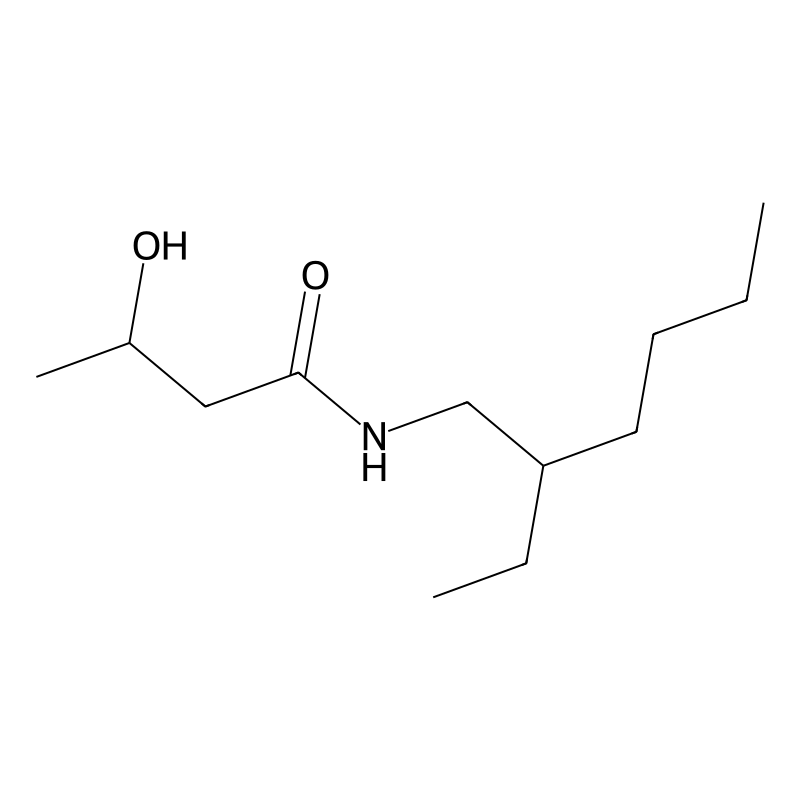

Butoctamide, chemically known as N-(2-ethylhexyl)-2-methylbutanamide, is a compound with the molecular formula C₁₂H₂₅NO₂. It is recognized for its hypnotic properties and is primarily used in the pharmaceutical industry to promote sleep. The compound has a notable structure that contributes to its biological activity, particularly its ability to interact with central nervous system receptors, leading to sedative effects.

- Oxidation: Involves the addition of oxygen or removal of hydrogen.

- Reduction: Involves the addition of hydrogen or removal of oxygen.

- Substitution: Involves replacing one atom or group of atoms with another.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The conditions typically require controlled temperatures and pressures to achieve the desired reaction pathways. The products formed depend on the specific reagents and conditions applied during these reactions.

Butoctamide exhibits significant biological activity, particularly as a hypnotic agent. Research indicates that it increases rapid eye movement (REM) sleep while reducing non-REM sleep stages. Studies have shown that butoctamide hydrogen succinate (BAHS), a derivative of butoctamide, enhances REM sleep in both animal models and human subjects. For instance, in trials with aged subjects and healthy adults, BAHS was found to significantly increase the duration and frequency of REM sleep periods compared to placebo controls . This unique property distinguishes it from other hypnotics that typically suppress REM sleep.

The synthesis of butoctamide can be achieved through several methods:

- Reaction with Diketene: Butoctamide hemisuccinate can be synthesized by reacting diketene with 2-ethylhexylamine to form an intermediate compound, which is then reduced using hydrogen over Raney-Nickel in methanol.

- Industrial Production: On an industrial scale, similar synthetic routes are followed but are optimized for purity and consistency to meet pharmaceutical standards. This involves stringent quality control measures throughout the synthesis process.

Butoctamide is primarily utilized in the pharmaceutical industry for its hypnotic effects. Its applications include:

- Sleep Disorders: Treatment for insomnia and other sleep-related disorders.

- Research: Used in studies investigating sleep patterns and the pharmacological effects on REM sleep.

The ability of butoctamide to enhance REM sleep makes it a subject of interest in psychopharmacology and neuroscience research .

Studies have indicated that butoctamide interacts with various neurotransmitter systems, particularly serotonin pathways. It has been shown to increase serotonin levels in the brain, which correlates with enhanced REM sleep. Additionally, it may exhibit synergistic effects when co-administered with other central nervous system depressants or alcohol, necessitating careful dosage adjustments .

Butoctamide shares similarities with several other compounds known for their sedative properties. Here are some comparable compounds:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Diazepam | Both are used as anxiolytics/sedatives | Diazepam primarily acts as a benzodiazepine, enhancing GABA activity |

| Zolpidem | Both promote sleep | Zolpidem is more selective for GABA-A receptors |

| Phenobarbital | Both have hypnotic effects | Phenobarbital acts as a barbiturate and has a longer half-life |

Butoctamide's unique ability to enhance REM sleep while other sedatives suppress it sets it apart from these compounds, making it particularly interesting for therapeutic uses related to sleep disorders .

Stereochemistry and Spatial Configuration

Butoctamide possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C-3), which creates the potential for stereoisomerism [1] [6]. This stereogenic center can exist in either the R or S configuration according to the Cahn-Ingold-Prelog priority rules, resulting in two possible stereoisomers (enantiomers) [14]. The presence of this stereogenic center is significant as it contributes to the three-dimensional spatial arrangement of atoms within the molecule [6] [14].

The spatial configuration around the stereogenic carbon atom follows a tetrahedral geometry, which is characteristic of sp³ hybridized carbon atoms [14]. This tetrahedral arrangement creates a specific three-dimensional structure that can influence the compound's interactions with biological systems and receptors [6] [14]. The absolute configuration at this stereogenic center can be determined using techniques such as X-ray crystallography or circular dichroism spectroscopy [14].

The stereochemistry of butoctamide is particularly important from a biological perspective, as different stereoisomers may exhibit varying biological activities and potencies [6]. The spatial arrangement of atoms can affect how the molecule interacts with receptors or enzymes in biological systems, potentially leading to differences in efficacy or mechanism of action [14].

| Aspect | Description |

|---|---|

| Stereogenic Center | Carbon atom bearing the hydroxyl group (C-3) |

| Configuration | Can exist as R or S configuration at the stereogenic center |

| Stereoisomers | Two possible stereoisomers (enantiomers) due to one stereogenic center |

| Spatial Arrangement | Tetrahedral geometry around the stereogenic carbon atom |

| Biological Significance | Different stereoisomers may exhibit different biological activities and potencies |

Physical Properties

Physical State and Appearance

Butoctamide in its pure form exists as a colorless viscous oil at room temperature [8] . This physical state is consistent with many organic compounds containing medium-length alkyl chains and polar functional groups [2] [8]. The viscous nature of butoctamide can be attributed to the presence of intermolecular forces, particularly hydrogen bonding between the hydroxyl and amide groups of adjacent molecules [17].

The appearance of butoctamide is characterized by its transparency and lack of color, which is typical for pure organic compounds that do not contain chromophores capable of absorbing visible light [8] [17]. The viscosity of the compound may vary slightly with temperature, becoming less viscous at higher temperatures and more viscous at lower temperatures, which is a common property of liquid organic compounds [17] [20].

Solubility Parameters

Butoctamide exhibits differential solubility across various solvents, which is a direct consequence of its molecular structure containing both polar and non-polar regions [18]. The compound is readily soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide, which can effectively interact with both the polar functional groups and the non-polar alkyl chains present in the molecule [20].

The solubility of butoctamide in water is limited, which can be attributed to the presence of the long alkyl chain (2-ethylhexyl group) that contributes to the overall hydrophobicity of the molecule [18]. This limited water solubility is an important parameter to consider for any potential applications or formulations involving aqueous systems [18].

The solubility behavior of butoctamide can be explained by the principle "like dissolves like," where the polar functional groups (amide and hydroxyl) interact favorably with polar solvents, while the non-polar alkyl chains interact better with non-polar solvents [17] [20]. This dual nature of solubility is characteristic of amphiphilic compounds and influences their behavior in different solvent systems [18].

Melting and Boiling Points

The melting point of pure butoctamide is not precisely reported in the literature, which is not uncommon for compounds that exist as oils at room temperature [8] [12]. However, the semisuccinate derivative of butoctamide has a reported melting point of 46.5°C, which provides some insight into the thermal properties of butoctamide derivatives [8] .

The boiling point of butoctamide is reported to be 149-150°C at a reduced pressure of 0.30 mm Hg [8]. This relatively high boiling point under reduced pressure indicates strong intermolecular forces, particularly hydrogen bonding between molecules, which requires significant thermal energy to overcome [8] [12]. Under standard atmospheric pressure, the boiling point would be considerably higher, though this value is not specifically reported in the literature [12].

The thermal properties of butoctamide, including its melting and boiling points, are influenced by several factors including molecular weight, the presence of hydrogen bonding functional groups, and the overall molecular structure [12] [20]. These properties are important considerations for purification processes, storage conditions, and potential applications of the compound [8] [12].

| Property | Value |

|---|---|

| Physical State | Liquid |

| Appearance | Colorless viscous oil |

| Melting Point | Not available for free form (Semisuccinate form: 46.5°C) |

| Boiling Point | 149-150°C (at 0.30 mm Hg) |

| Solubility | Soluble in organic solvents (ethanol, DMSO); limited water solubility |

Chemical Reactivity

Butoctamide contains several functional groups that contribute to its chemical reactivity, making it capable of participating in various chemical transformations [1] [5]. The amide group (-CONH-) can undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine [5] [6]. This hydrolysis reaction is typically slow at neutral pH but can be accelerated in the presence of strong acids or bases [5].

The secondary alcohol (hydroxyl group) in butoctamide is susceptible to oxidation reactions, potentially forming a ketone under appropriate oxidizing conditions [5] [6]. Common oxidizing agents that could facilitate this transformation include chromium-based reagents, such as pyridinium chlorochromate, or milder oxidants like Dess-Martin periodinane [5].

Reduction reactions involving butoctamide primarily target the amide group, which can be reduced to an amine using strong reducing agents such as lithium aluminum hydride [5] [6]. This transformation alters the polarity and hydrogen-bonding capabilities of the molecule, potentially affecting its physical properties and biological activity [6].

The hydroxyl group in butoctamide can participate in esterification reactions, as evidenced by the formation of the semisuccinate derivative (butoctamide hydrogen succinate) [5] [8]. This reaction involves the formation of an ester bond between the hydroxyl group of butoctamide and a carboxylic acid, such as succinic acid [8] .

Hydrogen bonding is a significant aspect of butoctamide's chemical behavior, with both the hydroxyl and amide groups capable of forming hydrogen bonds with appropriate donors or acceptors [5] . These hydrogen bonding interactions influence the compound's solubility, melting point, boiling point, and potential interactions with biological systems .

| Reaction Type | Description |

|---|---|

| Hydrolysis | Can undergo hydrolysis at the amide bond under acidic or basic conditions |

| Oxidation | The secondary alcohol (hydroxyl group) can be oxidized to a ketone |

| Reduction | The amide group can be reduced to an amine using strong reducing agents |

| Esterification | The hydroxyl group can form esters (as seen in the semisuccinate derivative) |

| Hydrogen Bonding | Forms hydrogen bonds through the hydroxyl and amide groups |

Structure-Activity Relationships

The structure-activity relationships of butoctamide are defined by the specific contributions of its functional groups and structural elements to its overall biological activity [1] [6]. The amide group (-CONH-) is essential for biological activity, as it is involved in receptor binding and recognition through hydrogen bonding interactions [6] [13]. This functional group can act as both a hydrogen bond donor and acceptor, facilitating interactions with complementary groups in biological targets [13].

The hydroxyl group contributes significantly to the compound's solubility profile and hydrogen bonding capabilities, which are important factors in determining bioavailability and distribution within biological systems [6] [13]. Additionally, the hydroxyl group provides a site for potential metabolism, which can influence the compound's pharmacokinetic properties [13].

The alkyl chain (2-ethylhexyl group) affects the lipophilicity of butoctamide, which in turn influences its membrane permeability and pharmacokinetic properties [6] [13]. The length and branching pattern of this alkyl chain can impact how the molecule interacts with lipid bilayers and hydrophobic binding pockets in target proteins [13].

The stereochemistry at C-3, where the hydroxyl group is attached, may influence the biological activity, receptor binding affinity, and pharmacological effects of butoctamide [6] [14]. Different stereoisomers can interact differently with biological targets due to the three-dimensional complementarity required for optimal binding [14].

Research findings suggest that modifications to these structural elements can lead to changes in potency, selectivity, and pharmacokinetic properties [6] [13]. For example, alterations to the alkyl chain length or branching pattern may affect lipophilicity and membrane permeability, while modifications to the amide or hydroxyl groups may impact hydrogen bonding capabilities and receptor interactions [13].

| Structural Feature | Activity Relationship |

|---|---|

| Amide Group | Essential for biological activity; involved in receptor binding and recognition |

| Hydroxyl Group | Contributes to solubility, hydrogen bonding capabilities, and potential for metabolism |

| Alkyl Chain (2-ethylhexyl) | Affects lipophilicity, membrane permeability, and pharmacokinetic properties |

| Stereochemistry at C-3 | May influence biological activity, receptor binding affinity, and pharmacological effects |